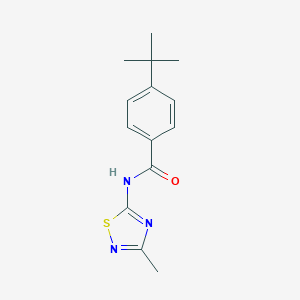
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide, also known as BTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide is not fully understood. However, studies have shown that it induces apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9. N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G1 phase.
Biochemical and Physiological Effects
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been shown to possess antitumor properties, making it a promising candidate for the development of new anticancer drugs. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G1 phase. In addition, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been shown to possess antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide in lab experiments is its relatively simple synthesis method. However, one limitation is that it is not very soluble in water, which may make it difficult to use in some experiments.
Future Directions
There are several future directions for research on N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide. One area of research could focus on developing new anticancer drugs based on N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide. Another area of research could focus on using N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide as a building block for the synthesis of new organic semiconductors with potential applications in electronic devices. Additionally, further studies could be conducted to better understand the mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide and its potential applications in the treatment of oxidative stress-related diseases.
Synthesis Methods
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzothiazole with thionyl chloride to form 2-chlorobenzothiazole. This compound is then reacted with thiosemicarbazide to produce 2-(1,3-thiazol-2-yl)benzothiazole-5-carbothioamide. Finally, this compound is reacted with phosgene to form N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has demonstrated potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been shown to possess antitumor properties, making it a promising candidate for the development of new anticancer drugs. In materials science, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices. In organic electronics, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been used as a dopant for the synthesis of conductive polymers.
properties
Product Name |
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide |
|---|---|
Molecular Formula |
C9H5N5OS2 |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C9H5N5OS2/c15-9(8-4-16-14-11-8)10-5-1-2-6-7(3-5)13-17-12-6/h1-4H,(H,10,15) |
InChI Key |
GHPOIITVMUWYOK-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C2C=C1NC(=O)C3=CSN=N3 |
Canonical SMILES |
C1=CC2=NSN=C2C=C1NC(=O)C3=CSN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)


![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B257456.png)
![6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B257462.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide](/img/structure/B257465.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257481.png)